
1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea derivatives have been shown to effectively inhibit corrosion in metals. For instance, triazinyl urea derivatives were evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. The study found that these compounds acted as efficient corrosion inhibitors, suggesting their potential application in protecting metals from corrosion (Mistry et al., 2011).
Antioxidant Activity
Some urea derivatives have been synthesized and evaluated for their antioxidant activities. These studies are crucial for discovering new antioxidants that can be used to combat oxidative stress in biological systems (George et al., 2010).
Photodegradation and Hydrolysis of Pesticides
Research has also focused on the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. This work is significant for understanding the environmental fate of these chemicals and developing strategies for mitigating their impact (Gatidou & Iatrou, 2011).
Anticancer Agents
Urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies contribute to the development of new anticancer agents and further our understanding of their mechanisms of action (Feng et al., 2020).
Antimicrobial and Anticancer Activities
The synthesis and biological evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles have been explored, showing promise in antimicrobial and anticancer applications. This research opens new avenues for the development of potent pharmaceutical agents (El-Sawy et al., 2013).
Inhibition of Translation Initiation
Studies on symmetrical N,N'-diarylureas have identified them as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This suggests a novel approach to cancer therapy by targeting translation initiation (Denoyelle et al., 2012).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new urea derivatives have been conducted, indicating their potential as antimicrobial agents. These findings are crucial for the ongoing search for new treatments for infectious diseases (Patel & Shaikh, 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTSDLAANTYBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
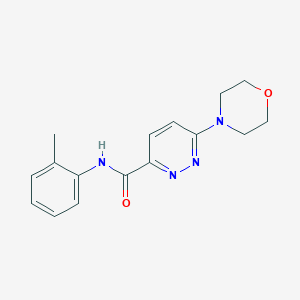
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
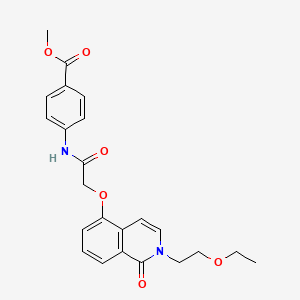
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![Ethyl 1-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperidine-3-carboxylate hydrochloride](/img/structure/B2929541.png)
![N-(3-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2929544.png)
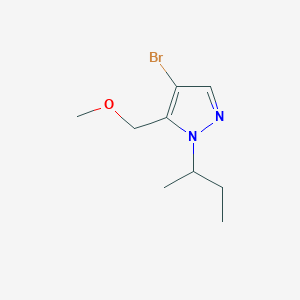
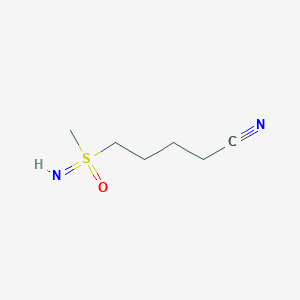
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2929549.png)

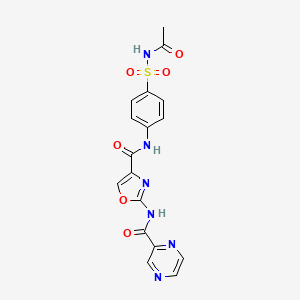
![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)
